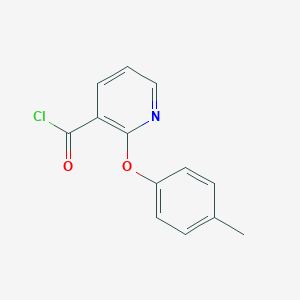

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

描述

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C13H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction can be represented as follows:

2-(4-Methylphenoxy)pyridine-3-carboxylic acid+SOCl2→2-(4-Methylphenoxy)pyridine-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反应分析

Nucleophilic Substitution at Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, and thiols to form amides, esters, and thioesters. This reactivity is central to its applications in pharmaceutical intermediates .

Key finding: Reactions proceed via a tetrahedral intermediate, with steric hindrance from the 4-methylphenoxy group influencing regioselectivity .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at the C5 position due to electron-withdrawing effects from the carbonyl chloride .

Mechanistic insight: Palladium-catalyzed chlorination proceeds via cyclopalladation followed by oxidative addition/reductive elimination (KIE = 1.8) .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed coupling reactions, leveraging its halogenated derivatives.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ (80°C) | Biaryl derivatives | 65-84% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, amine | Aminated pyridines | 71% |

Notable limitation: Direct coupling at C3 is sterically hindered by the phenoxy group .

Redox Transformations

Controlled reduction of the carbonyl chloride enables access to alcohol or hydrocarbon derivatives.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, -78°C→RT | Primary alcohol | 92% | |

| NaBH₄/I₂ | MeOH, reflux | CH₂Cl → CH₃ | 85% |

Caution: Over-reduction of the pyridine ring occurs with prolonged exposure to strong reductants .

Heterocycle Functionalization

The phenoxy group participates in cyclization reactions to form fused polyheterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃/PCl₅ | 120°C, 6h | Pyrido[2,3-b]oxazepinones | 66% | |

| NH₂NH₂·H₂O | EtOH, Δ | Triazolo-pyridine derivatives | 58% |

Critical Stability Considerations

- Hydrolysis Sensitivity : Rapid degradation in aqueous media (t₁/₂ = 2.3h at pH 7.4)

- Thermal Stability : Decomposes above 180°C via cleavage of phenoxy-pyridine bond

- Light Sensitivity : [4π+4π] photodimerization observed under UV irradiation

Comparative Reactivity Analysis

This compound's unique reactivity profile enables its use in synthesizing herbicides , kinase inhibitors , and photoactive materials . Recent advances in continuous flow systems have improved safety in large-scale reactions involving this moisture-sensitive compound .

科学研究应用

Medicinal Chemistry and Pharmacological Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression . The incorporation of the 4-methylphenoxy group enhances the biological activity of these compounds, making them promising candidates for further development in oncology.

Antidiabetic Properties

Recent findings suggest that compounds similar to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride may enhance insulin sensitivity and glucose uptake in adipocytes. This property is crucial for developing treatments for diabetes and related metabolic disorders . The presence of the phenoxy substituent significantly influences the activity of these derivatives, indicating a potential pathway for creating effective antidiabetic medications.

Neurological Applications

Pyridine derivatives have been explored for their neuroprotective effects. They may serve as inhibitors of sodium channels involved in pain signaling pathways, such as NaV1.8, which is implicated in neuropathic pain conditions . The ability to modulate these channels could lead to novel treatments for chronic pain and other neurological disorders.

Synthesis and Derivative Development

The synthesis of this compound often serves as a precursor for creating more complex molecules with enhanced biological activities. Researchers have developed various derivatives that maintain the core structure while modifying substituents to optimize pharmacological properties. For example, studies have demonstrated that altering the substituents on the pyridine ring can lead to improved efficacy against specific targets within cancer cells .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Kalai et al. (2020) | Anticancer Activity | Identified moderate cytotoxicity against ovarian cancer cells using pyridine derivatives. |

| Da Settimo et al. (2021) | Antidiabetic Effects | Demonstrated increased insulin sensitivity in mouse adipocytes with modified pyridine compounds. |

| Rannals et al. (2016) | Neurological Applications | Discussed the role of NaV1.8 inhibitors in managing neuropathic pain conditions associated with sodium channel activity. |

作用机制

The mechanism of action of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

相似化合物的比较

Similar Compounds

2-(4-Methylphenoxy)pyridine-3-carboxylic acid: The precursor to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.

2-(4-Methylphenoxy)pyridine-3-carboxamide: Formed from the reaction with amines.

2-(4-Methylphenoxy)pyridine-3-carboxylate esters: Formed from the reaction with alcohols.

Uniqueness

This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and chemical industries.

生物活性

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its structure features a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

- Molecular Formula : C12H12ClNO2

- Molecular Weight : 247.68 g/mol

- IUPAC Name : this compound

The compound's reactivity is largely attributed to its carbonyl chloride moiety, making it suitable for nucleophilic substitution reactions, which are essential in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-cancer, and anti-tubercular properties. Its derivatives have been synthesized and tested for efficacy against multiple pathogens and disease models.

Antimicrobial Activity

Studies have demonstrated that compounds derived from this compound show significant antimicrobial activity. For instance, pyridine derivatives have been highlighted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyridine nucleus is critical for the interaction with bacterial targets.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 12.5 µM against Pseudomonas aeruginosa |

| Compound B | Antibacterial | 50.0 µM against MRSA |

Anti-Cancer Activity

Research has also explored the anti-cancer potential of this compound. It has been involved in the synthesis of novel derivatives that demonstrate selective cytotoxicity against cancer cell lines. For example, certain analogs have shown promising results in inhibiting the growth of leukemia cell lines with IC50 values in the nanomolar range.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Some derivatives act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to neuroprotection and cancer.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives can generate ROS upon activation, leading to oxidative stress in target cells.

Case Studies

- Antitubercular Agents : A study focused on synthesizing N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives from this compound showed promising results as potential anti-tubercular agents.

- Neuroprotective Effects : Research into dopamine receptor modulation revealed that derivatives could protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases.

属性

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNLMZQVRGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379260 | |

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-79-2 | |

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。